N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.
Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide.
Synthesis of the thiazole ring: This can be accomplished through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with piperazine: The final step involves coupling the thiazole derivative with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thiazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide
- **N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-phenyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-YL)piperazin-1-YL]acetamide is unique due to the presence of the ethyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-3-14-10-19-16(24-14)22-8-6-21(7-9-22)11-15(23)20-17(2,12-18)13-4-5-13/h10,13H,3-9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLTYISKYDNFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCN(CC2)CC(=O)NC(C)(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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